molecular formula C8H11FN2O B2401633 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine CAS No. 1248197-72-9

5-fluoro-N-(2-methoxyethyl)pyridin-2-amine

Cat. No.: B2401633
CAS No.: 1248197-72-9
M. Wt: 170.187
InChI Key: QMXQHVQNWMJQGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine, often involves nucleophilic substitution reactions. One common method is the nucleophilic substitution of a nitro group by fluorine . This reaction typically requires the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions, such as elevated temperatures and the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for fluorinated pyridines may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2-methoxyethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-fluoro-N-(2-methoxyethyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying biological systems, as fluorine atoms can act as probes in various biochemical assays.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their use as enzyme inhibitors or receptor ligands.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine exerts its effects depends on its specific application. In biological systems, the fluorine atom can interact with various molecular targets, such as enzymes or receptors, altering their activity. The compound’s unique structure allows it to participate in specific binding interactions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-fluoropyridine: A simpler fluorinated pyridine derivative.

    2-methoxyethylamine: A related compound with a similar side chain but lacking the fluorine atom.

    N-(2-methoxyethyl)pyridin-2-amine: A non-fluorinated analog of 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methoxyethyl side chain. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

5-fluoro-N-(2-methoxyethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXQHVQNWMJQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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